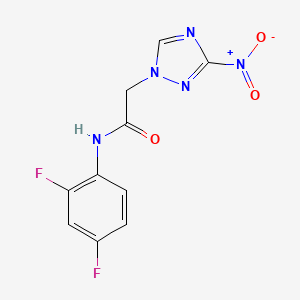![molecular formula C20H29N3O2S B5665657 9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5665657.png)
9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves the spirocyclization of pyridine substrates. A notable method entails the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, a process that can be facilitated by catalysts such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Moreover, multi-component reactions (MCRs) have been employed to synthesize functionalized diazaspiro[5.5]undecane derivatives, showcasing the versatility of this scaffold in synthetic chemistry (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spiro-annulated structure, which can exhibit interesting electronic properties due to the interaction between donor and acceptor groups. For instance, certain derivatives have been designed for use as organic molecular electronic materials, highlighting the significance of the spiro-annulated structure in determining the compound's electronic characteristics (Zhou et al., 2001).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including Michael addition, which is a pivotal step in the divergent synthesis of substituted derivatives. This flexibility in chemical reactivity allows for the introduction of various functional groups, thereby modifying the compound's properties for targeted applications (Yang et al., 2008).
Propriétés
IUPAC Name |
9-(3-ethylsulfanylpropanoyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-2-26-14-6-19(25)22-12-8-20(9-13-22)7-3-18(24)23(16-20)15-17-4-10-21-11-5-17/h4-5,10-11H,2-3,6-9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBFHARWLKIOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=NC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyrimidine](/img/structure/B5665591.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5665599.png)
![1-[1-(2-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5665603.png)
![N-{2-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B5665609.png)
![2-adamantyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5665617.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5665620.png)
![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)


![2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide](/img/structure/B5665634.png)
![(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide](/img/structure/B5665641.png)

